4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether
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Overview
Description
4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is a complex organic compound featuring a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for its role in cancer treatment.
Biological Research: Used in studies involving cell cycle regulation and apoptosis.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its combination of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with a chlorophenyl group and methyl ether moiety distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H20ClN5O |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H20ClN5O/c1-14-15(2)29(19-7-5-4-6-18(19)24)22-21(14)23-26-20(27-28(23)13-25-22)12-16-8-10-17(30-3)11-9-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
NFZBAHRFVXMIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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